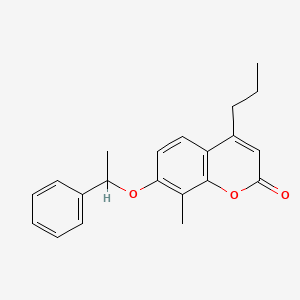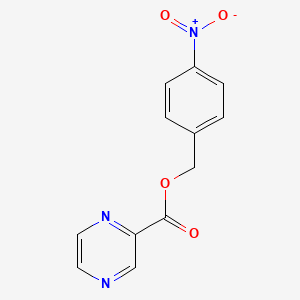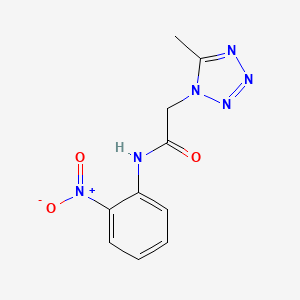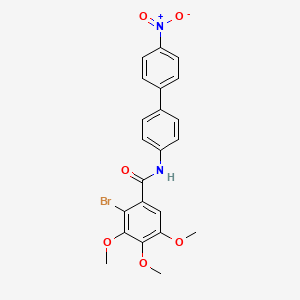![molecular formula C18H17F3N2O2 B3988946 1-(3-methylphenoxy)-3-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]-2-propanol](/img/structure/B3988946.png)
1-(3-methylphenoxy)-3-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]-2-propanol
Overview
Description
1-(3-methylphenoxy)-3-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]-2-propanol is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound is commonly referred to as TBB and belongs to the class of benzimidazole derivatives. TBB has been extensively studied for its role in the regulation of protein phosphatase 2A (PP2A), a critical enzyme involved in various cellular processes.
Mechanism of Action
TBB exerts its biological effects by inhibiting the activity of 1-(3-methylphenoxy)-3-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]-2-propanol, a serine/threonine phosphatase that regulates various cellular processes, including cell cycle progression, apoptosis, and DNA repair. This compound is overexpressed in many cancer cells and contributes to their proliferation and survival. Inhibition of this compound by TBB induces apoptosis in cancer cells and reduces tumor growth.
Biochemical and Physiological Effects:
TBB has been shown to have a variety of biochemical and physiological effects, including inhibition of this compound activity, induction of apoptosis in cancer cells, and protection of dopaminergic neurons from degeneration in Parkinson's disease. In Alzheimer's disease, TBB has been shown to improve cognitive function and reduce the accumulation of beta-amyloid plaques in the brain.
Advantages and Limitations for Lab Experiments
The advantages of using TBB in lab experiments include its specificity for 1-(3-methylphenoxy)-3-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]-2-propanol inhibition, its ability to induce apoptosis in cancer cells, and its neuroprotective effects in Parkinson's disease. However, the limitations of using TBB in lab experiments include its potential toxicity and off-target effects, as well as the need for further studies to determine its optimal dosage and administration.
Future Directions
There are several future directions for research on TBB, including:
1. Investigating its therapeutic potential in other diseases, such as diabetes and cardiovascular disease.
2. Developing more potent and selective inhibitors of 1-(3-methylphenoxy)-3-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]-2-propanol based on the structure of TBB.
3. Studying the pharmacokinetics and pharmacodynamics of TBB to determine its optimal dosage and administration.
4. Investigating the potential use of TBB in combination with other drugs for cancer therapy.
5. Exploring the role of this compound in other cellular processes and diseases to identify new therapeutic targets.
In conclusion, TBB is a promising compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound has been extensively studied for its role in the regulation of this compound, a critical enzyme involved in various cellular processes. TBB has shown promising results in cancer therapy, Alzheimer's disease, and Parkinson's disease, and there are several future directions for research on this compound.
Scientific Research Applications
TBB has been investigated for its therapeutic potential in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. The compound has been shown to inhibit the activity of 1-(3-methylphenoxy)-3-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]-2-propanol, which is overexpressed in many cancer cells and contributes to their proliferation and survival. Inhibition of this compound by TBB has been demonstrated to induce apoptosis in cancer cells and reduce tumor growth in animal models.
In Alzheimer's disease, TBB has been shown to improve cognitive function and reduce the accumulation of beta-amyloid plaques in the brain, which are characteristic of the disease. In Parkinson's disease, TBB has been shown to protect dopaminergic neurons from degeneration, which is a hallmark of the disease.
properties
IUPAC Name |
1-(3-methylphenoxy)-3-[2-(trifluoromethyl)benzimidazol-1-yl]propan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3N2O2/c1-12-5-4-6-14(9-12)25-11-13(24)10-23-16-8-3-2-7-15(16)22-17(23)18(19,20)21/h2-9,13,24H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLGUWBIWXZJXBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(CN2C3=CC=CC=C3N=C2C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-(2-ethoxybenzyl)-1,3-dimethyl-5-[2-(4-pyridinyl)ethyl]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3988864.png)
![2-chloro-4,5-difluoro-N-{4-[(2-methyl-1-piperidinyl)sulfonyl]phenyl}benzamide](/img/structure/B3988873.png)
![ethyl 4-(2,3-dimethoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B3988874.png)




![1-(2,3-dihydro-1-benzofuran-5-ylmethyl)-N-[4-(2-methyl-1H-imidazol-1-yl)phenyl]-3-piperidinecarboxamide](/img/structure/B3988911.png)



![2-(4-fluorophenyl)-N-[4-(2-oxo-1-pyrrolidinyl)phenyl]acetamide](/img/structure/B3988945.png)
![4-{2-[2-(3-methoxyphenyl)-2-oxoethoxy]phenyl}-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B3988949.png)
